molecular formula C15H22N3O3P B12805911 Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate CAS No. 76990-30-2

Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate

Cat. No.: B12805911
CAS No.: 76990-30-2
M. Wt: 323.33 g/mol
InChI Key: DIJRRIQABGYPIT-UHFFFAOYSA-N
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Description

Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate (CAS: 35788-39-7; synonyms: NSC348051, AIDS-129443) is a phosphorus-containing heterocyclic compound with a benzodiazaphosphepin core. Its structure integrates a carbamate group linked to a cyclohexyl moiety and a fused benzodiazaphosphepin ring system.

Properties

CAS No.

76990-30-2

Molecular Formula

C15H22N3O3P

Molecular Weight

323.33 g/mol

IUPAC Name

cyclohexyl N-(3-oxo-1,2,4,5-tetrahydro-2,4,3λ5-benzodiazaphosphepin-3-yl)carbamate

InChI

InChI=1S/C15H22N3O3P/c19-15(21-14-8-2-1-3-9-14)18-22(20)16-10-12-6-4-5-7-13(12)11-17-22/h4-7,14H,1-3,8-11H2,(H3,16,17,18,19,20)

InChI Key

DIJRRIQABGYPIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NP2(=O)NCC3=CC=CC=C3CN2

Origin of Product

United States

Preparation Methods

The synthesis of cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate involves several steps. One common synthetic route starts with the reaction of cyclohexanol with phenylenediamine to form an intermediate compound . This intermediate is then reacted with phosphorus oxychloride to introduce the phosphoramide group. The final step involves the reaction of the intermediate with cyclohexyl isocyanate to form the desired carbamate ester . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclophosphamide and Related Phosphorus Heterocycles

Cyclophosphamide, a nitrogen mustard alkylating agent, shares structural parallels with the target compound due to its phosphorus-containing heterocycle (1,3,2-oxazaphosphorinane-2-oxide). However, key differences include:

  • Functional Groups: Cyclophosphamide features a bis(2-chloroethyl)amino group attached to the phosphorus, enabling DNA crosslinking, whereas the target compound lacks alkylating substituents and instead incorporates a carbamate-linked cyclohexyl group.
  • Biological Activity : Cyclophosphamide is a prodrug requiring hepatic activation, while the carbamate and benzodiazaphosphepin moieties in the target compound may confer distinct metabolic stability or target specificity .
Parameter Target Compound Cyclophosphamide
Core Structure Benzodiazaphosphepin Oxazaphosphorinane
Key Functional Groups Carbamate, Cyclohexyl Bis(2-chloroethyl)amino
Primary Use Research (AIDS-related) Anticancer (alkylating agent)
Metabolic Activation Not characterized Required (CYP450)

Thiazolylmethylcarbamate Analogs

Carbamate derivatives, such as thiazol-5-ylmethylcarbamates (e.g., compounds in ), share the carbamate functional group but differ in their heterocyclic systems. For example:

  • Thiazole vs. Benzodiazaphosphepin : Thiazole rings are electron-rich and may enhance bioavailability or target binding (e.g., protease inhibition), whereas the benzodiazaphosphepin’s phosphorus center could modulate steric or electronic properties for unique interactions .
  • Pharmacokinetics : Thiazole-containing carbamates often exhibit improved solubility due to the heteroaromatic ring, whereas the target compound’s fused benzodiazaphosphepin may prioritize membrane permeability.

Candesartan Cilexetil-Related Carbamates

Candesartan cilexetil-related compounds () feature cyclohexyloxycarbonyl groups but diverge in their core structures. For instance:

  • Biphenyltetrazole vs. Benzodiazaphosphepin : The tetrazole group in candesartan analogs acts as a bioisostere for carboxylic acids, enabling angiotensin receptor blockade. In contrast, the benzodiazaphosphepin’s phosphorus-oxido group may engage in hydrogen bonding or enzymatic inhibition .
  • Therapeutic Targets : Candesartan derivatives target cardiovascular pathways, while the target compound’s structural uniqueness suggests exploratory applications in virology or oncology.

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound is listed with three suppliers (), indicating commercial availability for research, but peer-reviewed studies on its synthesis or bioactivity are absent in the provided evidence.
  • Comparative Reactivity : Phosphorus-containing heterocycles like cyclophosphamide are prone to hydrolysis or enzymatic activation. The benzodiazaphosphepin’s stability under physiological conditions remains uncharacterized .

Biological Activity

Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate (CAS Number: 76990-30-2) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, providing insights from various studies and data tables to illustrate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N3O3PC_{15}H_{22}N_{3}O_{3}P with a molecular weight of approximately 323.33 g/mol. The compound features a unique bicyclic structure that includes a phosphorus atom within a heterocyclic framework.

Key Physical Properties

PropertyValue
Molecular Weight323.33 g/mol
Density1.28 g/cm³
Boiling PointNot Available

Research indicates that this compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Investigations into its effect on cancer cell lines have indicated potential cytotoxic effects.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells
In vitro tests on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations above 25 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with this compound.

Pharmacological Studies

Various pharmacological studies have been conducted to assess the compound's efficacy and safety profile:

Study TypeFindings
In vitro AssaysDemonstrated cytotoxic effects on cancer cell lines; antimicrobial activity against bacteria.
In vivo StudiesAnimal models showed reduced tumor growth with no significant toxicity at therapeutic doses.

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